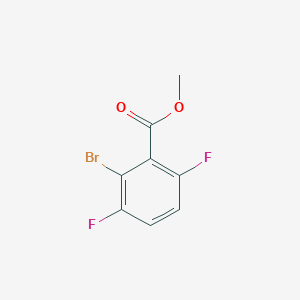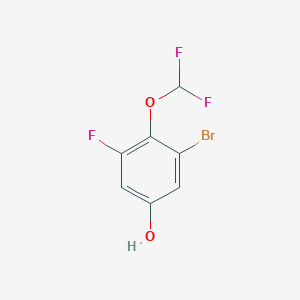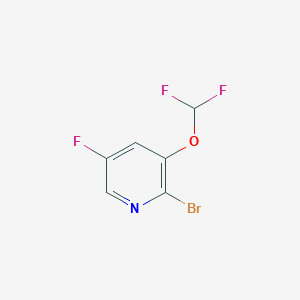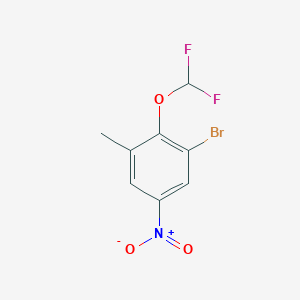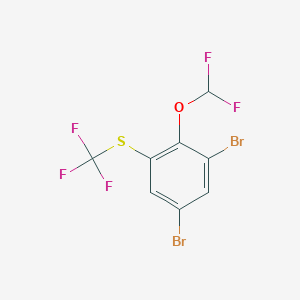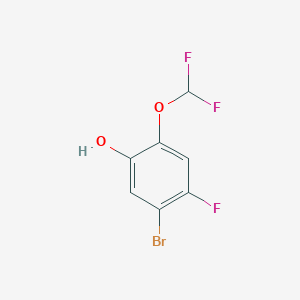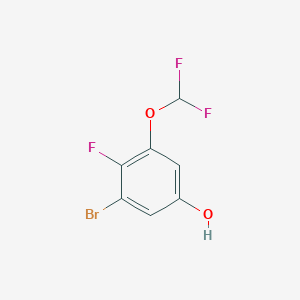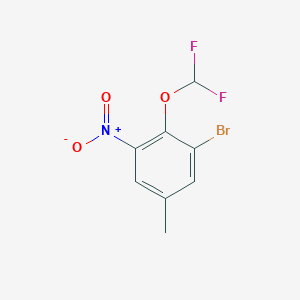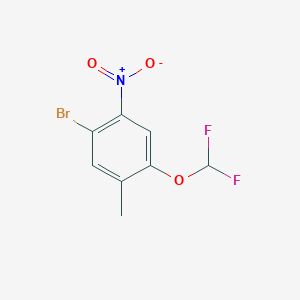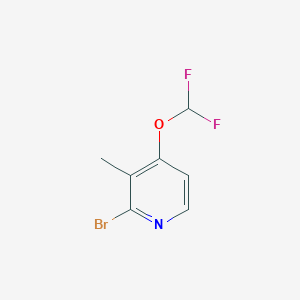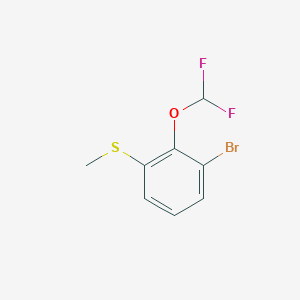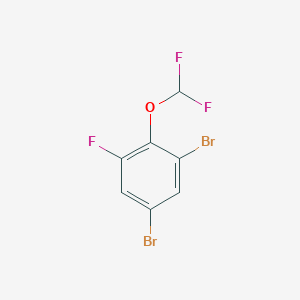
Ethyl 2,6-dibromo-3-fluorobenzoate
描述
Ethyl 2,6-dibromo-3-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom The carboxylic acid group is esterified with ethanol, forming the ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dibromo-3-fluorobenzoate typically involves the bromination and fluorination of ethyl benzoate. One common method is as follows:
Bromination: Ethyl benzoate is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces bromine atoms at the 2 and 6 positions of the benzene ring.
Fluorination: The dibromo compound is then subjected to fluorination using a fluorinating agent such as silver fluoride (AgF) or cesium fluoride (CsF) to introduce the fluorine atom at the 3 position.
Esterification: The resulting 2,6-dibromo-3-fluorobenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of ethyl benzoate.
Automated Fluorination: Employing automated systems for precise fluorination to achieve high yields.
Batch Esterification: Conducting esterification in large batch reactors with rigorous control of reaction conditions to ensure purity and consistency of the final product.
化学反应分析
Types of Reactions
Ethyl 2,6-dibromo-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding 2,6-dibromo-3-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the ester group can yield 2,6-dibromo-3-fluorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Products include 2,6-dibromo-3-fluoroaniline or 2,6-dibromo-3-fluorothiophenol.
Reduction: The major product is 2,6-dibromo-3-fluorobenzyl alcohol.
Oxidation: The major product is 2,6-dibromo-3-fluorobenzoic acid.
科学研究应用
Ethyl 2,6-dibromo-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates and benzamides.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions due to its unique halogenated structure.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of ethyl 2,6-dibromo-3-fluorobenzoate depends on its specific application
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make it susceptible to electrophilic aromatic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors.
Hydrolysis: The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological targets through hydrogen bonding and ionic interactions.
相似化合物的比较
Ethyl 2,6-dibromo-3-fluorobenzoate can be compared with other halogenated benzoates:
Ethyl 2,6-dibromo-4-fluorobenzoate: Similar structure but with the fluorine atom at the 4 position. It may exhibit different reactivity and biological activity due to the positional isomerism.
Ethyl 2,6-dichloro-3-fluorobenzoate: Contains chlorine atoms instead of bromine. Chlorine atoms are less reactive than bromine, leading to different chemical behavior.
Ethyl 2,6-dibromo-3-chlorobenzoate: Contains a chlorine atom instead of fluorine. The presence of chlorine may alter the compound’s electronic properties and reactivity.
This compound is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric effects, influencing its reactivity and interactions with molecular targets.
属性
IUPAC Name |
ethyl 2,6-dibromo-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRZKZAOYITLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


